![molecular formula C10H7FO2S B1398541 Methyl 6-fluorobenzo[b]thiophene-2-carboxylate CAS No. 550998-52-2](/img/structure/B1398541.png)
Methyl 6-fluorobenzo[b]thiophene-2-carboxylate
概要
説明
“Methyl 6-fluorobenzo[b]thiophene-2-carboxylate” is a chemical compound with the CAS Number: 550998-52-2. Its molecular weight is 210.23 . The IUPAC name for this compound is methyl 6-fluoro-1-benzothiophene-2-carboxylate .
Molecular Structure Analysis
The InChI code for “Methyl 6-fluorobenzo[b]thiophene-2-carboxylate” is 1S/C10H7FO2S/c1-13-10(12)9-4-6-2-3-7(11)5-8(6)14-9/h2-5H,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“Methyl 6-fluorobenzo[b]thiophene-2-carboxylate” is a solid at room temperature . It should be stored in a dark place, sealed in dry, at room temperature .科学的研究の応用
Electrosynthesis and Fluorination
Methyl 6-fluorobenzo[b]thiophene-2-carboxylate plays a role in electrosynthesis. Anodic fluorination of its derivatives, specifically 3-oxo-2,3-dihydrobenzo[b]thiophene and methyl 3-oxo-2,3-dihydrobenzo[b]thiophene-2-carboxylate, leads to selectively monofluorinated products (Yin, Inagi, & Fuchigami, 2011).
Synthesis of Selective Inhibitors
The compound has been used in the synthesis of structurally novel benzo[b]thiophene-2-carboxamidines, which are potent and selective inhibitors of urokinase-type plasminogen activator (uPA) (Bridges et al., 1993).
Antiviral Applications
Methyl 6-fluorobenzo[b]thiophene-2-carboxylate derivatives exhibit antiviral activities, particularly against tobacco mosaic virus (TMV) and potato virus Y (PVY), highlighting its potential in antiviral research (Xie et al., 2017).
Conducting Polymer Research
Substituted derivatives, including methyl-, chloro-, and fluoro-substituted benzo[b]thiophenes, are studied for their effects on conducting polymers. These substitutions have notable impacts on the n- and p-doping potentials of these polymers (King & Higgins, 1994).
Cytotoxic Activity in Cancer Research
Derivatives of methyl 6-fluorobenzo[b]thiophene-2-carboxylate show potential in cancer research due to their cytotoxic activities against certain cancer cell lines, including murine leukemia and Lewis lung carcinoma (Deady et al., 2005).
Apoptosis-Inducing Agents in Cancer Treatment
Compounds containing the benzo[b]thiophene scaffold, including methyl 6-fluorobenzo[b]thiophene-2-carboxylate derivatives, have been identified as potent apoptosis-inducing agents in cancer chemotherapy. They show significant antiproliferative activity and the ability to induce cell death in cancer cells (Romagnoli et al., 2021).
Safety And Hazards
The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H302-H315-H319-H335, which indicate that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P280-P301+P312-P302+P352-P305+P351+P338, which provide guidance on how to handle the compound safely .
特性
IUPAC Name |
methyl 6-fluoro-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FO2S/c1-13-10(12)9-4-6-2-3-7(11)5-8(6)14-9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQPXPMLXQVWORI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10722226 | |
| Record name | Methyl 6-fluoro-1-benzothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10722226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-fluorobenzo[b]thiophene-2-carboxylate | |
CAS RN |
550998-52-2 | |
| Record name | Methyl 6-fluoro-1-benzothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10722226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

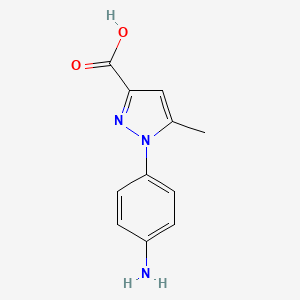
![Ethyl 3-amino-4-[(2-hydroxy-1,1-dimethylethyl)-amino]benzoate](/img/structure/B1398464.png)
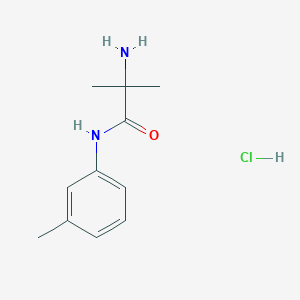
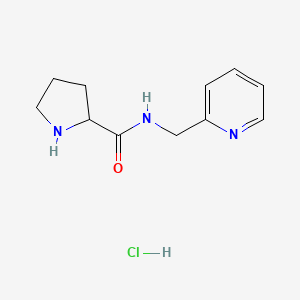
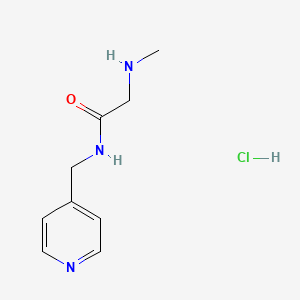
![Dimethyl-{6-[4-(methyl-hydrazonomethyl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine](/img/structure/B1398469.png)
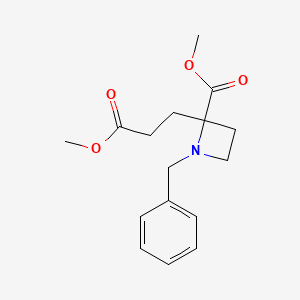
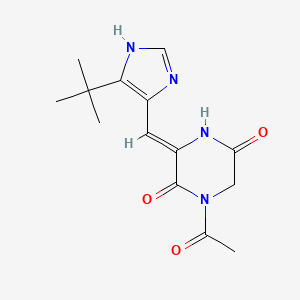
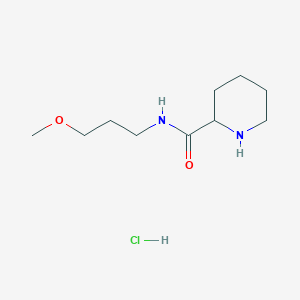
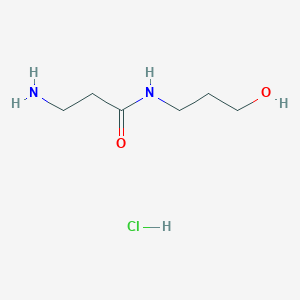
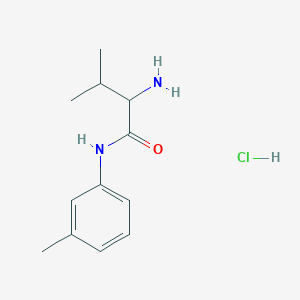
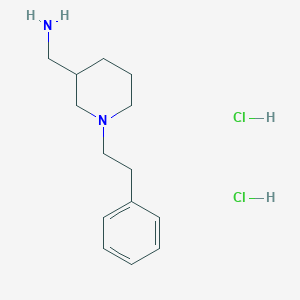
![[1-(4-Amino-benzenesulfonyl)-piperidin-4-yl]-carbamic acid tert-butyl ester hydrochloride](/img/structure/B1398480.png)
![Ethyl 1-[cyano(phenyl)methyl]piperidine-4-carboxylate hydrochloride](/img/structure/B1398481.png)